8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-[4-(2-methylphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that combines the structural features of piperazine, triazole, and pyrazine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-methylphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 2-methylphenylamine with piperazine under appropriate conditions.
Cyclization to Form Triazole: The intermediate is then subjected to cyclization with a suitable reagent to form the triazole ring.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through a cyclization reaction with appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-methylphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and triazole rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the piperazine or triazole rings.
Scientific Research Applications
8-[4-(2-methylphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound is used as a building block in the synthesis of other heterocyclic compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-[4-(2-methylphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 and AMPK-related kinase 5.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound exhibits promising antibacterial activity.
Uniqueness
8-[4-(2-methylphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific combination of piperazine, triazole, and pyrazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
8-[4-(2-methylphenyl)piperazin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H18N6O/c1-12-4-2-3-5-13(12)20-8-10-21(11-9-20)14-15-18-19-16(23)22(15)7-6-17-14/h2-7H,8-11H2,1H3,(H,19,23) |
InChI Key |
ZDCJLVXLPMCOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NNC4=O |
Origin of Product |
United States |
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